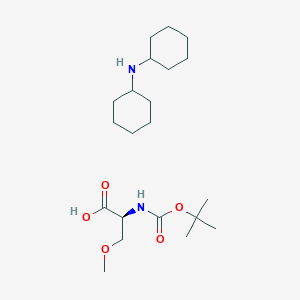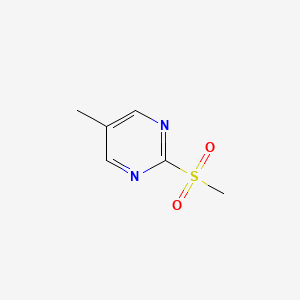
1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol
概要
説明
1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol is a chemical compound belonging to the benzoxazepine family. This compound is characterized by a benzene ring fused with an oxazepine ring, which is further substituted with an ethanol group. Benzoxazepines are known for their diverse biological activities and potential therapeutic applications.
作用機序
Target of Action
It’s known that benzoxazepine derivatives can interact with various biological targets, influencing their function .
Mode of Action
It has been shown that 2,3,4,5-tetrahydro-1,4-benzoxazepines can undergo cleavage at the n–c(5) bond under the action of activated alkynes in methanol, forming o-(methoxyethyl)- and o-(methoxybenzyl)-phenyl(aminoethyl) ethers . The rate of this cleavage depends on the electronic effects of the substituents at the C-5 atom .
Biochemical Pathways
Benzoxazepine derivatives are known to interact with various biochemical pathways due to their diverse biological activity .
Result of Action
Some benzoxazepine derivatives have shown potent cytotoxicity in both benign and metastatic breast cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol can be synthesized through various methods. One common approach involves the cyclization of substituted isoindole derivatives. For instance, the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone can yield a 1,4-benzoxazepine scaffold . Another method involves the Cu(I)-catalyzed cycloaddition of azido-alkynes to synthesize benzoxazepine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating and deep eutectic solvents like choline chloride and urea has been explored to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzoxazepine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoxazepine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as an anticancer agent.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
類似化合物との比較
1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol can be compared with other similar compounds, such as:
2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-one: Another benzoxazepine derivative with similar structural features.
2,3,4,5-Tetrahydro-1,4-benzothiazepine: A sulfur-containing analog with distinct chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of an ethanol group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(13)9-2-3-11-10(6-9)7-12-4-5-14-11/h2-3,6,8,12-13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWAXVIEHILFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-bromo-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B1396028.png)










![2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396046.png)
